3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-1,2,4-triazol-3-yl]-N-thiophen-2-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-26-10-9-22-18(25)23(14-6-7-14)16(20-22)13-4-2-8-21(12-13)17(24)19-15-5-3-11-27-15/h3,5,11,13-14H,2,4,6-10,12H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKOBXPBWKQURL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)NC3=CC=CS3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the piperidine ring, and the attachment of the thiophene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Process optimization and quality control are crucial to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s closest analog within the provided evidence is carfentrazone-ethyl (唑酮草酯), a triazolone-derived herbicide developed by FMC Corporation . Below is a comparative analysis:
Key Observations:
Triazolone Core : Both compounds share the 1,2,4-triazol-5-one core, which is critical for hydrogen-bonding interactions. However, the substituents diverge significantly:
- The target compound’s cyclopropyl and 2-methoxyethyl groups may enhance metabolic stability compared to carfentrazone-ethyl’s ethyl ester , which is prone to hydrolysis .
- The difluorophenyl group in carfentrazone-ethyl contributes to herbicidal activity by targeting plant-specific enzymes, whereas the thiophen-2-yl group in the target compound suggests a preference for mammalian targets .
Piperidine vs.
Functional Implications :
- Carfentrazone-ethyl’s efficacy as an herbicide relies on rapid uptake and translocation in plants, a trait less relevant for the target compound, which likely prioritizes target affinity and pharmacokinetics in humans .
Research Findings and Data Tables
Table 1: Structural Comparison of Triazolone Derivatives
Table 2: Physicochemical Properties (Hypothetical)
| Property | Target Compound | Carfentrazone-ethyl |
|---|---|---|
| Molecular Weight | ~450 g/mol | ~412 g/mol |
| LogP | ~2.5 (moderate lipophilicity) | ~3.8 (high lipophilicity) |
| Hydrogen Bond Acceptors | 6 | 5 |
Biological Activity
The compound 3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide represents a novel class of triazole-based compounds that have garnered attention for their potential therapeutic applications. This article provides a comprehensive overview of its biological activities, including antibacterial, antifungal, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure
The compound is characterized by the presence of a piperidine ring, a thiophene moiety, and a triazole scaffold. The structural complexity is expected to contribute to its diverse biological activities.
Antibacterial Activity
Research indicates that derivatives of 1,2,4-triazole exhibit significant antibacterial properties. For instance, compounds with similar triazole structures have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative A | S. aureus | 0.68 μM |
| Triazole Derivative B | E. coli | 2.96 μM |
| Target Compound | E. coli | TBD |
Antifungal Activity
The antifungal potential of triazole compounds has been well-documented. The target compound may inhibit the growth of fungi by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes .
Anticancer Activity
Studies have suggested that triazole derivatives possess anticancer properties through various mechanisms such as apoptosis induction and inhibition of tumor growth . The specific activity of the target compound against cancer cell lines remains to be elucidated but is anticipated based on structural similarities to known anticancer agents.
Case Studies
A recent study explored the pharmacological profile of triazole derivatives and highlighted their multifaceted biological activities. The study reported that certain modifications in the triazole structure significantly enhanced activity against both bacterial and fungal pathogens .
Another investigation focused on the synthesis and evaluation of hybrid compounds containing triazoles which demonstrated improved efficacy against resistant bacterial strains compared to traditional antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often influenced by their structural features. Key factors include:
- Substituents on the triazole ring : Electron-donating groups enhance activity.
- Length and branching of alkyl chains : Longer chains may reduce efficacy.
Research has indicated that specific substitutions can lead to enhanced potency against targeted pathogens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
